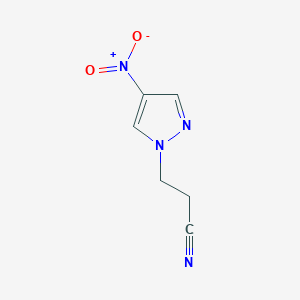

3-(4-硝基-1H-吡唑-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" is not directly studied in the provided papers. However, the papers do discuss various pyrazole derivatives with nitro substituents, which are relevant to the understanding of similar compounds. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their applications in the development of high-energy density materials due to their energetic performance .

Synthesis Analysis

The synthesis of nitro-substituted pyrazoles involves nitration reactions, as seen in the preparation of 3,4,5-trinitro-1H-pyrazole (1) through the nitration of 3,5-dinitropyrazole using a mixture of sulfuric and nitric acids . Similarly, the synthesis of 3,4-dinitro- and 3,5-dinitro-1-(trinitromethyl)pyrazoles was achieved by destructive nitration of 1-acetonylpyrazoles . These methods indicate that the synthesis of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" would likely involve a nitration step, possibly on a suitable pyrazole precursor.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their energetic properties. Single-crystal X-ray diffraction studies have been used to determine the crystal structures, revealing high densities and specific arrangements of substituents that contribute to their stability and performance . Although the exact structure of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" is not provided, it can be inferred that its nitro and nitrile substituents would significantly influence its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of nitro-substituted pyrazoles is characterized by nucleophilic substitution reactions. For instance, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and other nucleophiles, leading to the substitution of the nitro group at specific positions on the pyrazole ring . This suggests that "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" could also undergo similar nucleophilic substitution reactions, potentially at the nitro group position.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted pyrazoles are influenced by their molecular structure. These compounds exhibit high crystal densities and good thermal stability, which are desirable traits for energetic materials . The presence of nitro groups contributes to positive heats of formation and promising detonation properties, comparable to well-known explosives like RDX and HMX . The physical properties of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" would likely be similar, with high density and energy content due to the nitro and nitrile groups.

科学研究应用

-

Scientific Field: Medicinal Chemistry

- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

-

Scientific Field: Microbial Agents Design

-

Scientific Field: Energetic Materials Design

- The combination of superior energetic structural fragments is a feasible route to design new energetic materials .

- In this work, selected metal and nitrogen-rich salts based on 3,4-dinitro-1- (1 H -tetrazol-5-yl)-1 H -pyrazol-5-amine (HANTP) are prepared and characterized by 1 H/ 13 C NMR, IR spectroscopy, and elemental analysis .

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

属性

IUPAC Name |

3-(4-nitropyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYTRKUYWYTNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)